tert-butyl N-[1-(6-nitropyridin-3-yl)piperidin-4-yl]carbamate
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Overview
Description
tert-Butyl N-[1-(6-nitropyridin-3-yl)piperidin-4-yl]carbamate is a chemical compound with the molecular formula C15H22N4O4. It is known for its applications in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of tert-butyl N-[1-(6-nitropyridin-3-yl)piperidin-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with 6-nitropyridin-3-yl piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
tert-Butyl N-[1-(6-nitropyridin-3-yl)piperidin-4-yl]carbamate undergoes various chemical reactions, including:
Scientific Research Applications
tert-Butyl N-[1-(6-nitropyridin-3-yl)piperidin-4-yl]carbamate is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its potential biological activity.
Agrochemicals: It is employed in the synthesis of agrochemicals, including pesticides and herbicides.
Material Science: The compound is used in the preparation of advanced materials and polymers.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(6-nitropyridin-3-yl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The piperidine ring and carbamate group also contribute to the compound’s overall activity by modulating its binding affinity and specificity .
Comparison with Similar Compounds
tert-Butyl N-[1-(6-nitropyridin-3-yl)piperidin-4-yl]carbamate can be compared with other similar compounds, such as:
tert-Butyl (1-(3-nitropyridin-2-yl)piperidin-3-yl)carbamate: This compound has a similar structure but with a different substitution pattern on the pyridine ring.
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound has an amino group instead of a nitro group, leading to different chemical reactivity and biological activity.
tert-Butyl N-[1-(carboxy)piperidin-4-yl]carbamate: This compound has a carboxy group instead of a nitro group, which affects its chemical properties and applications.
Properties
Molecular Formula |
C15H22N4O4 |
---|---|
Molecular Weight |
322.36 g/mol |
IUPAC Name |
tert-butyl N-[1-(6-nitropyridin-3-yl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C15H22N4O4/c1-15(2,3)23-14(20)17-11-6-8-18(9-7-11)12-4-5-13(16-10-12)19(21)22/h4-5,10-11H,6-9H2,1-3H3,(H,17,20) |
InChI Key |
GFXMPKDMOQXVMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=CN=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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